N-(Amino(phenoxy)phosphoryl)methanamine
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Overview
Description
N-(Amino(phenoxy)phosphoryl)methanamine is an organophosphorus compound with the molecular formula C7H11N2O2P. It is known for its unique structure, which includes a phosphoryl group bonded to an amino group and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Amino(phenoxy)phosphoryl)methanamine typically involves the reaction of phenyl methylphosphonate with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. The reaction parameters are closely monitored to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(Amino(phenoxy)phosphoryl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the amino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(Amino(phenoxy)phosphoryl)methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Amino(phenoxy)phosphoryl)methanamine involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to enzymes and other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-substituted aminomethanephosphonic acids
- Aminomethane-P-methylphosphinic acids
Comparison: N-(Amino(phenoxy)phosphoryl)methanamine is unique due to its specific combination of amino, phenoxy, and phosphoryl groups. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while N-substituted aminomethanephosphonic acids are known for their stability, this compound offers additional reactivity due to the presence of the phenoxy group .
Properties
CAS No. |
19213-03-7 |
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Molecular Formula |
C7H11N2O2P |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
N-[amino(phenoxy)phosphoryl]methanamine |
InChI |
InChI=1S/C7H11N2O2P/c1-9-12(8,10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,8,9,10) |
InChI Key |
HMRCLUSUSVRKGB-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(N)OC1=CC=CC=C1 |
Origin of Product |
United States |
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